5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to “5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid” involves multiple steps, including reactions of coumarin derivatives with various reagents to form new compounds with potential biological activities. For instance, Čačić et al. (2009) describe the synthesis of thiazolidin-4-ones based on coumarin acetic acid derivatives, highlighting a multi-step process that involves reactions with ethyl bromoacetate and hydrazine hydrate, leading to Schiff’s bases and eventually to thiazolidin-3-yl-acetamides (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Molecular Structure Analysis
The determination of molecular structures of synthesized compounds is crucial for understanding their chemical behavior. The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, for example, was elucidated using single-crystal X-ray crystallography, indicating complex intramolecular and intermolecular hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chemical reactions involving coumarin derivatives are diverse, including halolactonization, hydroxylation, and multicomponent condensations. For example, Ma et al. (2004) report the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones via sequential halolactonization-hydroxylation reactions, showcasing the versatility of coumarin-based compounds in chemical synthesis (Ma, Wu, & Shi, 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed physical property analysis is essential for the application of these compounds in various fields.
Chemical Properties Analysis
The chemical properties of coumarin derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their potential applications. Studies like that of Adib et al. (2010), which describe the synthesis of furandicarboxylates via a one-pot multi-component reaction, highlight the reactivity of these compounds and their potential for forming complex structures (Adib, Sheikhi, Kavoosi, & Bijanzadeh, 2010).
Scientific Research Applications
Design and Synthesis Applications
The compound has been utilized in the design and synthesis of various organic compounds. For instance, Čačić et al. (2009) described the synthesis of Thiazolidin-4-ones based on derivatives of this compound, demonstrating its utility in creating Schiff’s bases and acetamides with potential antibacterial activity (Čačić et al., 2009). Similarly, Masamune, Ono, and Matsue (1975) explored its use in synthesizing dihydrofuroates, revealing its potential in creating compounds with unique spectroscopic properties (Masamune, Ono, & Matsue, 1975).
Catalytic and Biocatalytic Applications
Amarasekara et al. (2015) investigated the use of this compound in catalytic condensation reactions, specifically between biomass-derived furan-aldehydes and levulinic acid, highlighting its role in creating eco-friendly chemical processes (Amarasekara et al., 2015). Yuan et al. (2019) discussed its application in biocatalysis for producing bio-based polymers, emphasizing its role in sustainable chemistry (Yuan et al., 2019).
Advanced Material Synthesis
Jiang et al. (2014) demonstrated the use of derivatives of this compound in the enzymatic synthesis of biobased polyesters, illustrating its importance in the development of novel materials (Jiang et al., 2014).
Analytical and Spectral Studies
Patel (2020) conducted analytical and spectral studies on furan ring-containing organic ligands, including derivatives of this compound, providing insights into its chemical behavior and interaction with other elements (Patel, 2020).
Future Directions
The future directions for the study of “5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid” and similar coumarin derivatives could include further investigation into their synthesis methods, especially under green conditions . Additionally, more research could be conducted into their biological properties and potential applications in medicine .
properties
IUPAC Name |
5-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-2-10-7-16(18)23-15-8-11(3-5-13(10)15)21-9-12-4-6-14(22-12)17(19)20/h3-8H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVXJHHQXPZHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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